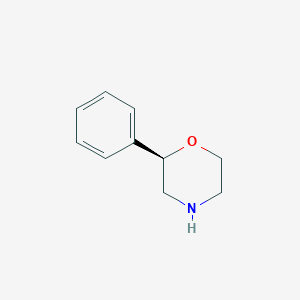
黄酮酮
描述
Flavanthrone is a yellow vat dye related to anthraquinone . It can be reduced to radical anions and dianions crystallized in the form of certain salts .
Synthesis Analysis
Flavanthrone can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization . It can also be reduced to radical anions and dianions, forming various salts .
Chemical Reactions Analysis
Flavanthrone can be reduced to radical anions and dianions . The reduction of flavanthrone is accompanied by the elongation of the carbonyl C=O bonds and shortening of the C–C(O) bonds .
Physical And Chemical Properties Analysis
The reduction of flavanthrone is accompanied by the elongation of the carbonyl C=O bonds and shortening of the C–C(O) bonds . The reduction is manifested in optical spectra by an essential red shift of the intense band of pristine flavanthrone at 440 nm .
科学研究应用
Ligand with Accessible Radical Anion and Dianion States
Flavanthrone can be reduced to radical anions and dianions . This reduction is accompanied by the elongation of the carbonyl C=O bonds and shortening of the C-C(O) bonds . This property makes Flavanthrone a new ligand with accessible radical anion and dianion states .
Optical Spectra Shift
The reduction of Flavanthrone is manifested in optical spectra by an essential (more than 200 nm) red shift of the intense band of pristine Flavanthrone at 440 nm . This shift in the optical spectra can be utilized in various optical applications.
Near-Infrared (NIR) Range Band
A new intense band appears for the Flavanthrone radical anion at 960 nm in the NIR range . This property can be exploited in NIR spectroscopy and imaging applications.
Magnetic Coupling
Flavanthrone chains are bonded by C=O⋯H hydrogen bonds of 2.26-2.53 Å length . Although direct π–π interactions between Flavanthrone chains (S = 1/2) are absent, hydrogen bonds between them provide weak antiferromagnetic coupling of spins in the Flavanthrone layers with a Weiss temperature of -5 K .
Diamagnetic Property
Flavanthrone dianions are diamagnetic and EPR silent . This property can be utilized in various magnetic applications.
Complex Formation
Interaction of Flavanthrone with two equivalents of vanadocene yields a zwitterionic complex bonded by short V–O (Flavanthrone) bonds . These molecules are packed in uniform stacks with effective π–π interaction between Flavanthrone units .
作用机制
Target of Action
Flavanthrone, also known as Vat Yellow 1, is a dye that can be reduced to radical anions and dianions . The primary targets of Flavanthrone are the carbonyl C=O bonds and the C-C(O) bonds . These bonds undergo significant changes during the reduction process .
Mode of Action
The reduction of Flavanthrone is accompanied by the elongation of the carbonyl C=O bonds and shortening of the C-C(O) bonds . This reduction is manifested in optical spectra by an essential red shift of the intense band of pristine Flavanthrone at 440 nm . A new intense band appears for the Flavanthrone˙− radical anion at 960 nm in the NIR range but this band decreases in intensity for dianion salts .
Biochemical Pathways
It is known that the reduction of flavanthrone leads to the formation of radical anions and dianions . This process could potentially impact various biochemical pathways, particularly those involving redox reactions.
Result of Action
The reduction of Flavanthrone results in the formation of radical anions and dianions . These molecules are packed in uniform stacks with effective π–π interactions between Flavanthrone 2− units . This process is accompanied by significant changes in the optical spectra of Flavanthrone .
安全和危害
When handling Flavanthrone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
16,30-diazaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),4(30),5,7,9,13,16,18,20,22,25(29),26-tetradecaene-11,24-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H12N2O2/c31-27-15-7-3-1-5-13(15)25-21-17(27)9-12-20-23(21)24-19(29-25)11-10-18-22(24)26(30-20)14-6-2-4-8-16(14)28(18)32/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPJZBYFYBYKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C6=C(C=C4)C(=O)C7=CC=CC=C7C6=NC8=C5C3=C(C2=O)C=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060056 | |
| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475-71-8 | |
| Record name | Flavanthrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C. I. Vat Yellow 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLAVANTHRONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | FLAVANTHRONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAVANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FA52JAB7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of flavanthrone?
A1: Flavanthrone has a molecular formula of C28H12N2O2 and a molecular weight of 408.40 g/mol.
Q2: What spectroscopic data is available for flavanthrone?
A2: Researchers have investigated various spectroscopic characteristics of flavanthrone, including:* Infrared (IR) spectroscopy: This technique has been used to study the carbonyl group frequencies of flavanthrone and other polynuclear quinones. []* Raman spectroscopy: Both normal Raman and surface-enhanced Raman scattering (SERS) spectra have been obtained for flavanthrone, aiding in spectral assignments and understanding its interaction with surfaces. []* UV-Vis spectroscopy: This method has been employed to study the electronic absorption properties of flavanthrone and its derivatives, providing insights into their electronic structure and potential applications in organic electronics. [, ]
Q3: What is the crystal structure of flavanthrone?
A3: Flavanthrone crystallizes in the space group P21/a. Its crystal structure reveals planar molecules stacked with an interplanar distance of 3.44 Å, consistent with similar structures. []
Q4: How does flavanthrone interact with surfaces?
A4: Studies have shown that flavanthrone exhibits epitaxial growth on specific substrates:* On NaCl, it forms needle-like crystallites oriented along the ⟨110⟩ directions. []* On KCl, it grows as dendroid crystals with a standing b-axis orientation and apparent C4v symmetry. []
Q5: Is flavanthrone stable in different chemical environments?
A5: Research suggests that the stability of flavanthrone can be influenced by its chemical environment:* While generally considered a "non-active" dye, flavanthrone can exhibit photoreactivity, particularly when exposed to light corresponding to its second absorption band. []* The presence of aldehyde and carboxyl groups has been shown to decrease the affinity of vat dyes, including leuco-flavanthrone, for modified celluloses, suggesting potential stability issues in such environments. []
Q6: Does flavanthrone exhibit any catalytic properties?
A6: While specific catalytic applications of flavanthrone haven't been extensively reported in the provided literature, its ability to exist in radical anion and dianion states suggests potential for redox-mediated catalysis. [] Further research is needed to explore this aspect.
Q7: Have computational methods been applied to study flavanthrone?
A7: Yes, computational chemistry has played a role in understanding flavanthrone:* Density Functional Theory (DFT): DFT calculations have been employed to aid in assigning vibrational modes in Raman spectra and to predict the electronic properties of flavanthrone derivatives. [, ]* Bond Length Calculations: Researchers have used computational methods to calculate bond lengths in flavanthrone and related compounds, providing insights into their molecular structure. []
Q8: How do structural modifications affect the properties of flavanthrone?
A8: Modifying the flavanthrone structure can significantly alter its properties:* Solubility: Reducing the carbonyl groups and introducing alkoxy substituents enhance the solubility of flavanthrone derivatives, making them suitable for solution processing in organic electronic applications. []* Electrochemical Properties: Interestingly, the length of the alkoxy substituent in soluble flavanthrone derivatives doesn't significantly impact their ionization potential or electron affinity. []* Photophysical Properties: Substitutions on the flavanthrone core can impact its photophysical properties, including absorption and emission characteristics. Further research is needed to establish clear structure-property relationships in this context.
Q9: What analytical methods are used to characterize flavanthrone?
A9: Various techniques are employed for flavanthrone analysis, including:* Electron microscopy: This method allows researchers to visualize the morphology and epitaxial growth of flavanthrone on different substrates. []* X-ray diffraction: This technique is used to determine the crystal structure and intermolecular interactions in flavanthrone. []
Q10: Are there alternatives to flavanthrone in its various applications?
A10: Yes, several alternatives to flavanthrone exist, particularly in the realm of dyes and pigments:* Vat Dyes: Other vat dyes, such as indanthrone, pyranthrone, and anthanthrone, offer different shades and properties. [, ] * Organic Semiconductors: The field of organic electronics is continuously evolving, with new materials constantly being developed. Alternatives to flavanthrone derivatives in OLEDs are actively being researched.
Q11: What are the considerations for recycling and waste management of flavanthrone?
A11: As with many dyes and organic electronic materials, responsible disposal and recycling of flavanthrone are crucial to minimize environmental impact. Specific methods will depend on the application and formulation of the compound.
Q12: What resources are essential for research on flavanthrone?
A12: Effective research on flavanthrone benefits from:* Spectroscopic facilities: Access to IR, Raman, and UV-Vis spectroscopy is crucial for characterizing the compound and its derivatives.* Crystallography equipment: X-ray diffraction facilities are essential for determining crystal structures.* Computational resources: Access to computational chemistry software and expertise enables researchers to model flavanthrone's properties and explore potential modifications.
Q13: What are some key historical milestones in flavanthrone research?
A13:
Synthesis and Characterization: The early 20th century witnessed the synthesis and initial characterization of flavanthrone, marking its entry into the world of dyes and pigments. []* Crystal Structure Determination: The determination of flavanthrone's crystal structure in the mid-20th century provided crucial insights into its molecular packing and intermolecular interactions. []* Emergence in Organic Electronics:* Recent exploration of flavanthrone derivatives as potential materials for OLEDs marks a significant milestone, expanding its application beyond traditional dye chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

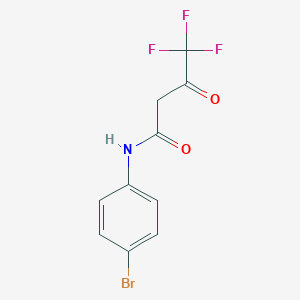
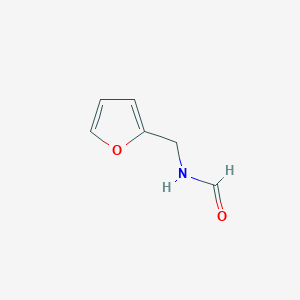
![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)
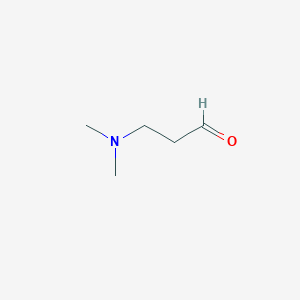
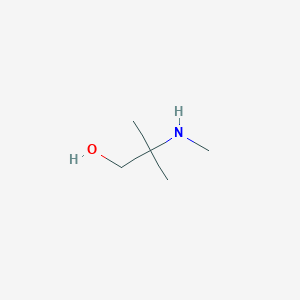

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)


